molecular formula C7H7N3 B14739702 1,2,4-Butanetricarbonitrile CAS No. 5238-65-3

1,2,4-Butanetricarbonitrile

Katalognummer: B14739702
CAS-Nummer: 5238-65-3
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: VSDGXRKPOJEXFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Butanetricarbonitrile: is an organic compound with the molecular formula C7H7N3 . It is a nitrile derivative, characterized by the presence of three cyano groups attached to a butane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,4-Butanetricarbonitrile can be synthesized through various methods. One common approach involves the reaction of butane derivatives with cyanide sources under controlled conditions. For instance, the reaction of 1,2,4-butanetriol with cyanogen bromide in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,4-Butanetricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1,2,4-Butanetricarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1,2,4-butanetricarbonitrile involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific context and conditions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,2,4-Butanetricarbonitrile is unique due to its three cyano groups, which impart distinct chemical properties and reactivity compared to other butane derivatives. This makes it valuable in specific synthetic and industrial applications where such reactivity is desired .

Eigenschaften

CAS-Nummer

5238-65-3

Molekularformel

C7H7N3

Molekulargewicht

133.15 g/mol

IUPAC-Name

butane-1,2,4-tricarbonitrile

InChI

InChI=1S/C7H7N3/c8-4-1-2-7(6-10)3-5-9/h7H,1-3H2

InChI-Schlüssel

VSDGXRKPOJEXFE-UHFFFAOYSA-N

Kanonische SMILES

C(CC(CC#N)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.